2-(4-Bromophenyl)-2,2-difluoroethan-1-amine
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Overview
Description
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring, along with two fluorine atoms and an amine group on an ethan-1-amine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromobenzaldehyde and difluoroacetic acid.
Formation of Intermediate: The 4-bromobenzaldehyde undergoes a nucleophilic addition reaction with difluoroacetic acid to form an intermediate compound.
Reduction: The intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction step.
Solvent Selection: Choosing appropriate solvents like tetrahydrofuran (THF) or ethanol to enhance reaction efficiency and product isolation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alcohols.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Substitution: Formation of 2-(4-aminophenyl)-2,2-difluoroethan-1-amine.
Oxidation: Formation of 2-(4-bromophenyl)-2,2-difluoroethan-1-one.
Reduction: Formation of 2-(4-bromophenyl)-2,2-difluoroethanol.
Scientific Research Applications
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Investigated for its interactions with biological targets, including enzymes and receptors.
Materials Science: Utilized in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound may act as an inhibitor or activator, modulating the activity of the target protein and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)-2,2-difluoroethan-1-amine: Similar structure but with a chlorine atom instead of bromine.
2-(4-Fluorophenyl)-2,2-difluoroethan-1-amine: Contains a fluorine atom in place of bromine.
2-(4-Methylphenyl)-2,2-difluoroethan-1-amine: Features a methyl group instead of bromine.
Uniqueness
2-(4-Bromophenyl)-2,2-difluoroethan-1-amine is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-bromophenyl)-2,2-difluoroethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF2N/c9-7-3-1-6(2-4-7)8(10,11)5-12/h1-4H,5,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQYKMXMQFUESA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN)(F)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1378866-69-3 |
Source
|
Record name | 2-(4-bromophenyl)-2,2-difluoroethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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